Product packaging for Flucloxacillin-13C4 Sodium(Cat. No.:)

Flucloxacillin-13C4 Sodium

Cat. No.: B1159184
M. Wt: 479.82
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Flucloxacillin (B1213737) as a Beta-Lactam Antibiotic in Chemical Biology

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. wikipedia.orgwikidoc.org Its mechanism of action involves the inhibition of bacterial cell wall synthesis. wikipedia.orgnih.gov Specifically, it targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. nih.gov This action prevents the cross-linkage of peptidoglycan chains, which are essential components for the structural integrity of the cell wall in Gram-positive bacteria. wikipedia.orgwikidoc.org The resulting weakened cell wall leads to cell lysis and bacterial death. nih.gov

A key chemical feature of flucloxacillin is its resistance to beta-lactamase enzymes, which are produced by some bacteria and are responsible for conferring resistance to many penicillins. wikipedia.orgwikidoc.org The isoxazolyl group on its side chain provides steric hindrance, preventing the beta-lactamase from binding to and inactivating the antibiotic's core beta-lactam ring. wikipedia.orgwikidoc.org This makes flucloxacillin effective against penicillinase-producing organisms like Staphylococcus aureus. wikidoc.org However, resistance can still emerge through alterations in the penicillin-binding proteins, as seen in methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org

Academic Research Focus and Scope for Flucloxacillin-13C4 Sodium

This compound is the sodium salt of flucloxacillin that has been synthetically labeled with four Carbon-13 isotopes. lgcstandards.comlgcstandards.com Its primary role in academic and clinical research is as an internal standard for the highly accurate quantification of flucloxacillin in biological matrices such as plasma and microdialysate. researchgate.netdiva-portal.orgnih.gov

The use of this compound is crucial in studies that require precise measurement of the antibiotic's concentration. For instance, research investigating drug-drug interactions has utilized this labeled compound. A study examining the effect of several anticancer drugs on the plasma protein binding of flucloxacillin employed Flucloxacillin-13C4-15N sodium salt (a variant with an additional Nitrogen-15 (B135050) label) in its LC-MS/MS analytical method to ensure data accuracy. researchgate.netnih.gov Such studies are important because flucloxacillin is highly bound to plasma proteins, and changes in the unbound, active fraction can have significant clinical implications. nih.gov

Furthermore, research on therapeutic drug monitoring and quality assessment of drug delivery systems, such as in Outpatient Parenteral Antimicrobial Therapy (OPAT), has noted the use of labeled flucloxacillin in the development of UPLC-MS/MS methods for quality control. skemman.is

Chemical Data Tables

Table 1: Chemical Identification of this compound

PropertyValueSource
Analyte Name This compound lgcstandards.comlgcstandards.com
Molecular Formula C₁₅ ¹³C₄ H₁₆ Cl F N₃ Na O₅ S lgcstandards.comlgcstandards.com
Molecular Weight 479.82 g/mol lgcstandards.com
Accurate Mass 479.05 lgcstandards.com
Unlabeled CAS Number 1847-24-1 lgcstandards.com
Isotope Label Type Carbon-13 lgcstandards.com

Properties

Molecular Formula

C₁₅¹³C₄H₁₆ClFN₃NaO₅S

Molecular Weight

479.82

Synonyms

(2S,5R,6R)-6-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-13C4 Sodium;  Floxacillin-13C4 Sodium;  Floxapen-13C4 Sodium;  Floxapen-13C4 Sodium;  Staphylex-13C4

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation of Flucloxacillin 13c4 Sodium

Chemical Synthesis Pathways of Flucloxacillin (B1213737)

The synthesis of flucloxacillin, a semi-synthetic penicillin antibiotic, is a well-established process in medicinal chemistry. The core of this synthesis involves the acylation of the 6-aminopenicillanic acid (6-APA) nucleus. wikipedia.orgontosight.ai 6-APA is the fundamental building block for the majority of semi-synthetic penicillins and is typically produced by the enzymatic cleavage of the side chain from penicillin G. wikipedia.orgontosight.ai

The synthesis of flucloxacillin proceeds by coupling 6-APA with an activated form of the specific side chain, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. google.comgoogle.com A common method involves converting the carboxylic acid into a more reactive acyl chloride. This is often achieved by reacting 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-formic acid with a chlorinating agent like phosphorus oxychloride or triphosgene, often in the presence of an organic amine catalyst. google.comgoogle.com

The resulting acyl chloride, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, is then reacted with 6-APA in a suitable solvent system. google.com The 6-amino group of the 6-APA molecule acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form an amide bond. This reaction, known as acylation, attaches the characteristic isoxazolyl side chain to the penicillin core. rug.nlresearchgate.net Following the acylation, the product is typically acidified, extracted, and crystallized to yield flucloxacillin acid. To obtain the sodium salt, the flucloxacillin acid is dissolved in an organic solvent and treated with a sodium-containing base, such as sodium iso-octoate, leading to the precipitation of flucloxacillin sodium. google.comgoogle.com

Key Reaction Steps:

Activation of Side Chain: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is converted to its acyl chloride. google.com

Acylation: The activated acyl chloride is reacted with 6-aminopenicillanic acid (6-APA). google.com

Salt Formation: The resulting flucloxacillin acid is converted to Flucloxacillin Sodium using a sodium-containing base. google.com

Specific Methodologies for Carbon-13 Isotopic Labeling of Flucloxacillin Sodium

The synthesis of Flucloxacillin-13C4 Sodium requires the strategic incorporation of four carbon-13 atoms into the molecule. This is typically achieved by using a ¹³C-labeled precursor during the chemical synthesis.

Design and Implementation of ¹³C₄ Labeling Patterns

The specific placement of the four ¹³C atoms is critical and is determined by the synthetic route and the availability of labeled starting materials. While various labeling patterns are theoretically possible, a common and synthetically practical approach involves incorporating the labels into the isoxazole (B147169) side chain. This is because the side chain is constructed from smaller chemical building blocks, which are more readily available in isotopically labeled forms than the complex 6-APA nucleus. researchgate.net

For this compound, a plausible labeling pattern involves the four carbon atoms of the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl moiety. This would mean that the C3, C4, and C5 carbons of the isoxazole ring, along with the carbonyl carbon (C=O) of the acyl group, are all ¹³C isotopes. This targeted labeling is advantageous for mass spectrometry-based quantification, as the entire side chain that differentiates flucloxacillin from other penicillins carries the isotopic signature.

Precursor Selection and Synthesis Efficiency

To achieve the ¹³C₄ labeling pattern in the side chain, the synthesis must start from a labeled precursor. The synthesis of the isoxazole ring itself can be built up from simpler components. For example, a retrosynthetic analysis suggests that the isoxazole-4-carboxylic acid derivative could be prepared from a labeled diketone and hydroxylamine.

The key labeled precursor would be a ¹³C-labeled beta-keto ester, which can be synthesized using ¹³C-labeled starting materials like ¹³C-acetate or ¹³CO₂. researchgate.netimist.ma The efficiency of the synthesis depends on the number of steps required to build the labeled side-chain precursor and the yield of each step. The synthesis of complex labeled molecules is often a low-yield process, making the final product a high-value reference material. imist.ma Once the labeled side chain, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid-¹³C₄, is synthesized, it is activated and coupled with unlabeled 6-APA using the methods described in section 2.1.

Assessment of Isotopic Purity and Chemical Purity

Ensuring the quality of this compound involves rigorous testing to confirm both its chemical purity and its isotopic enrichment. nih.gov A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chemical Purity: High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the chemical purity of flucloxacillin. nih.govunesp.brresearchgate.net This technique separates the main compound from any impurities, which may include starting materials, by-products from the synthesis, or degradation products. nih.gov By comparing the peak area of flucloxacillin to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. A typical purity specification for a reference standard is high, often exceeding 98%. schd-shimadzu.com

Isotopic Purity and Enrichment: The assessment of isotopic purity confirms that the compound contains the correct number of ¹³C labels and determines the percentage of molecules that are successfully labeled (isotopic enrichment).

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. nih.gov High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecule. rsc.orgresearchgate.net The mass of this compound will be approximately 4 daltons higher than the unlabeled compound. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of the M+4 peak relative to the unlabeled (M) and partially labeled (M+1, M+2, M+3) species can be calculated, providing a precise value for isotopic enrichment. nih.govalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the location of the isotopic labels. libretexts.orgnih.gov A ¹³C-NMR spectrum will show signals only for the carbon-13 atoms. For this compound, the spectrum would confirm the presence of four enriched carbon signals at the expected chemical shifts corresponding to the positions in the isoxazole ring and the carbonyl group. researchgate.net Furthermore, ¹H-NMR can also be used, as the protons attached to or near the ¹³C-labeled carbons will exhibit characteristic coupling (¹³C-¹H coupling), providing further structural confirmation of the label positions. wikipedia.org

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its suitability as a high-quality reference standard for demanding analytical applications.

Advanced Analytical Methodologies and Spectroscopic Characterization of Flucloxacillin 13c4 Sodium

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass spectrometry has become an indispensable tool for the precise quantification and structural elucidation of pharmaceutical compounds in complex biological matrices. For Flucloxacillin-13C4 Sodium, its application, particularly when coupled with chromatographic separation techniques, enables highly sensitive and selective analysis. This is crucial for therapeutic drug monitoring and pharmacokinetic studies where accuracy is paramount. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from endogenous matrix components.

Isotope Dilution Mass Spectrometry (ID-MS) Principles and Development

Isotope Dilution Mass Spectrometry (ID-MS) is considered the gold standard for achieving the highest level of accuracy in quantitative analysis. The fundamental principle of ID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the earliest stage of the analytical process. This labeled compound, known as a Stable Isotope Labeled Internal Standard (SIL-IS), is chemically identical to the analyte (Flucloxacillin) but has a different mass due to the incorporation of heavy isotopes (in this case, four Carbon-13 atoms).

Because the SIL-IS and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer. koreamed.orgnih.gov Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the SIL-IS to the same degree. koreamed.org Consequently, the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS remains constant. This allows for highly precise and accurate quantification, as the measurement is based on this stable ratio, effectively correcting for matrix effects and procedural variations that can compromise other quantification methods. koreamed.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization

The development of a robust LC-MS/MS method is critical for the reliable quantification of flucloxacillin (B1213737). Optimization involves several key parameters to achieve adequate chromatographic separation, sensitivity, and specificity. A typical method employs a reversed-phase C18 column for separation. nih.govscienceopen.com The mobile phase usually consists of an aqueous component (like water with 0.1% formic acid) and an organic component (like acetonitrile), run in a gradient elution mode to ensure efficient separation from endogenous compounds. scienceopen.com

Detection is performed using a tandem-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion for flucloxacillin in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process significantly enhances the signal-to-noise ratio. The use of an electrospray ionization (ESI) source in positive ion mode is common for this type of analysis. scienceopen.com

Table 1: Typical LC-MS/MS Method Parameters for Flucloxacillin Analysis

Parameter Typical Setting
Chromatography Liquid Chromatography (LC)
Column Waters Acquity BEH C18
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Electrospray Ionization (ESI), Positive Mode

| Detection | Tandem Mass Spectrometry (MS/MS) |

Table 2: Example MRM Transitions for Flucloxacillin and this compound

Compound Precursor Ion (m/z) Product Ion (m/z)
Flucloxacillin 454 160 / 295
Flucloxacillin-13C4 (SIL-IS) 458 160

Data sourced from multiple studies. nih.govsciprofiles.com

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled Techniques

The integration of Ultra-High Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (UHPLC-MS/MS) offers significant advantages over conventional HPLC-based methods. UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which provides higher resolution, improved peak shapes, and substantially shorter analysis times. skemman.is For the analysis of flucloxacillin in biological matrices, this translates to increased sample throughput and better separation from potentially interfering substances. Run times can be reduced to as little as 3.5 to 5.8 minutes without compromising analytical performance. scienceopen.com The enhanced separation efficiency of UHPLC is particularly beneficial in minimizing matrix effects, which can be a significant challenge in bioanalysis.

Role of Stable Isotope Labeled Internal Standards (SIL-IS) in Analytical Precision

The use of a SIL-IS, such as this compound, is the most effective strategy for ensuring high precision and accuracy in quantitative LC-MS/MS bioanalysis. nih.govkcasbio.com Because the SIL-IS co-elutes with the analyte and shares its physicochemical properties, it serves as an ideal surrogate to normalize for variations throughout the analytical workflow. kcasbio.comtandfonline.com

Matrix effects, which include ion suppression or enhancement, are a primary source of variability and inaccuracy in LC-MS/MS bioanalysis. nih.gov These effects occur when co-eluting components from the sample matrix (e.g., salts, phospholipids from plasma) interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source. kcasbio.com This can lead to an underestimation or overestimation of the analyte concentration.

A SIL-IS like this compound is the gold standard for correcting these effects. nih.gov Since it is present in the sample from the beginning and has nearly identical chromatographic and ionization behavior to the unlabeled flucloxacillin, it experiences the same degree of ion suppression or enhancement. koreamed.org By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized, leading to a robust and reliable measurement. kcasbio.comtandfonline.com

A significant challenge in using SIL-IS for compounds containing certain atoms, like the chlorine and sulfur in flucloxacillin, is the potential for "cross-signal contribution." nih.govsciprofiles.com This occurs because the unlabeled analyte has naturally occurring heavy isotopes (e.g., ¹³C, ³⁷Cl, ³⁴S). This results in a small percentage of native flucloxacillin molecules having a mass that is identical to the SIL-IS. researchgate.netscienceopen.com For example, the flucloxacillin isotope with a molecular weight of 457 g/mol has the same mass as the most abundant isotope of ¹³C₄-Flucloxacillin. scienceopen.com

This isotopic overlap from the analyte contributes to the signal of the internal standard, leading to a positive bias in the measured internal standard response. researchgate.netresearchgate.net This interference can cause non-linear calibration curves and inaccurate quantification, particularly when the analyte concentration is high and the SIL-IS concentration is low. researchgate.netwuxiapptec.com Studies have shown that this can result in biases of up to 36.9% when the SIL-IS concentration is low (0.7 mg/L). nih.govresearchgate.net

A novel and effective mitigation strategy involves monitoring a different, less abundant isotope of the SIL-IS as the precursor ion. nih.govsciprofiles.com Instead of using the most abundant ¹³C₄-Flucloxacillin ion (m/z 458), an ion with a higher mass that has minimal or no isotopic contribution from the analyte, such as m/z 460, can be selected for the MRM transition (m/z 460 → 160). nih.govresearchgate.net This approach effectively eliminates the cross-signal interference from the analyte, restoring linearity to the calibration curve and significantly improving assay accuracy. researchgate.net This method avoids the need for excessively high concentrations of the internal standard, thereby reducing analytical costs. nih.gov

Table 3: Effect of SIL-IS Concentration and MRM Transition on Assay Bias

SIL-IS Precursor Ion (m/z) SIL-IS Concentration Resulting Bias
458 0.7 mg/L Up to 36.9%
458 14 mg/L Reduced to 5.8%

Data demonstrates that while increasing SIL-IS concentration can reduce bias, monitoring a non-interfering isotope (m/z 460) provides a more robust solution. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural characterization of organic molecules, including isotopically labeled compounds. It provides detailed information about the chemical environment of each atom in the molecule.

¹³C NMR spectroscopy is the primary method for confirming the successful and site-specific incorporation of ¹³C isotopes into a molecule. In a ¹³C NMR spectrum of a uniformly ¹³C-labeled compound, the signals are significantly enhanced in intensity compared to a spectrum of the natural abundance compound sigmaaldrich.com.

For this compound, the four ¹³C labels are specifically incorporated into the isoxazole (B147169) ring and the adjacent carbonyl and methyl groups of the side chain. The ¹³C NMR spectrum of this compound would show highly intensified signals corresponding to these specific carbon atoms. By comparing the chemical shifts and signal intensities to those of unlabeled flucloxacillin, the precise location and enrichment of the ¹³C labels can be unequivocally confirmed. This verification is essential to ensure the labeled compound will perform correctly as an internal standard.

The three-dimensional structure and conformational dynamics of a molecule in solution can be investigated using advanced, multi-dimensional NMR techniques. For molecules like flucloxacillin, these techniques can provide insights into the orientation of the side chain relative to the penicillin core, which can be important for its biological activity.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about the spatial proximity of protons within the molecule. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å), allowing for the determination of the molecule's preferred conformation in solution uq.edu.au.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to establish correlations between protons and directly attached (HSQC) or more distant (HMBC) carbon atoms. A combination of these techniques, such as an HSQC-NOESY experiment, can be particularly powerful for resolving overlapping signals in crowded proton spectra and unambiguously assigning spatial correlations, which is crucial for detailed conformational analysis of complex molecules like penicillin derivatives utoronto.canorthwestern.edujeol.com. While specific conformational analysis studies on flucloxacillin are not widely published, these techniques are standard for determining the solution conformation of similar penicillin-based antibiotics nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Degradation Kinetics

UV-Vis spectroscopy is a straightforward and effective technique for studying the kinetics of chemical reactions, including the degradation of pharmaceutical compounds. By monitoring the change in absorbance at a specific wavelength over time, the rate of degradation can be determined.

Flucloxacillin sodium exhibits a characteristic UV absorbance maximum. Studies have shown that in aqueous solution, flucloxacillin has an absorbance peak around 273 nm orientjchem.org. As the molecule degrades, particularly through hydrolysis of the β-lactam ring, new chromophores are formed, leading to changes in the UV spectrum. A new absorbance peak has been observed to appear at 339 nm, corresponding to degradation products orientjchem.orgresearchgate.net.

By monitoring the decrease in absorbance at 273 nm or the increase in absorbance at 339 nm over time, the degradation of flucloxacillin can be quantified. This allows for the calculation of degradation rate constants under various conditions (e.g., different pH, temperature, or in the presence of other substances), providing valuable information on the stability of the compound orientjchem.orgresearchgate.netresearchgate.net.

Compound/SpeciesAbsorbance Maximum (λmax)Reference
Flucloxacillin Sodium (in aqueous solution)~273 nm orientjchem.org
Flucloxacillin Degradation Products~339 nm orientjchem.orgresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule, thereby providing a unique "structural fingerprint." For this compound, the FT-IR spectrum is expected to be nearly identical to that of unlabeled flucloxacillin sodium, as the introduction of 13C isotopes induces only minor shifts in the vibrational frequencies of the associated bonds, which are often imperceptible with standard instrumentation.

The FT-IR spectrum of flucloxacillin reveals characteristic absorption bands corresponding to its key functional groups. These include:

β-Lactam Carbonyl Stretch: A strong, characteristic band typically appears at a high wavenumber (around 1770 cm⁻¹), indicative of the strained four-membered ring structure.

Amide Carbonyl Stretch: A strong absorption band is observed around 1680 cm⁻¹.

Carboxylate (COO⁻) Stretch: The sodium salt form will exhibit a strong asymmetric stretching vibration around 1600 cm⁻¹.

Aromatic C=C Stretching: Vibrations associated with the dichlorophenyl ring appear in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretching: These are typically found in the fingerprint region (1000-1400 cm⁻¹).

By comparing the FT-IR spectrum of a sample against a reference standard, its identity and integrity can be confirmed. This fingerprinting approach is crucial for quality control, ensuring the correct molecular structure is present before its use in further applications. researchgate.netspectroscopyonline.com

Table 1: Representative FT-IR Absorption Bands for Flucloxacillin Structure

Functional GroupCharacteristic Absorption Range (cm⁻¹)
β-Lactam C=O~1770
Amide I (C=O)~1680
Carboxylate (COO⁻)~1600
Aromatic C=C1450 - 1600
C-O, C-N1000 - 1400

Chromatographic Separation Science

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the analysis of this compound, enabling its separation from impurities, degradation products, and other related substances. unesp.brnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for flucloxacillin and its labeled analogue. nih.govresearchgate.net The selection of the column and the development of the mobile phase are critical for achieving optimal resolution and peak shape.

Column Selection: C18 columns are overwhelmingly the stationary phase of choice for flucloxacillin analysis due to their hydrophobic nature, which provides good retention for the moderately polar flucloxacillin molecule. nih.govresearchgate.netresearchgate.netasianpubs.orgresearchgate.net Columns with dimensions such as 250 mm x 4.6 mm or 150 mm x 4.6 mm and particle sizes of 5 µm are frequently reported. nih.govresearchgate.netasianpubs.org

Mobile Phase Development: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier.

Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used. unesp.brnih.govresearchgate.netresearchgate.netasianpubs.orgresearchgate.net

Aqueous Buffer: A phosphate buffer is frequently employed to control the pH of the mobile phase. nih.govresearchgate.netasianpubs.orgnih.gov Maintaining a specific pH, often around 5.0, is crucial for consistent retention times and peak symmetry, as flucloxacillin has ionizable groups. researchgate.netasianpubs.orgnih.gov

Elution Mode: Both isocratic and gradient elution methods are used. Isocratic elution, where the mobile phase composition remains constant, is simpler and often sufficient for routine assays. nih.govresearchgate.netasianpubs.org Gradient elution, where the proportion of the organic modifier is increased over time, is necessary for separating complex mixtures of related substances and degradation products with different polarities. nih.govnih.gov

Table 2: Examples of Reported RP-HPLC Conditions for Flucloxacillin Analysis

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Phenomenex Bondclone 10 C18 (300x3.9 mm, 5µm)60% Methanol, 40% KH₂PO₄ buffer (pH 5.0)Not SpecifiedNot Specified researchgate.net
Kromasil 100 C-18 (150 mm × 4.6 mm, 5 µm)Gradient of pH 5.0 phosphate buffer and acetonitrile1.5225 asianpubs.org
Alltima C18 (250 mm x 4.6 mm, 5 µm)10 mmol/L KH₂PO₄ : Acetonitrile (64.5:35.5, v/v)Not SpecifiedNot Specified nih.govresearchgate.net
Kinetex EVO-C18 (150 mm x 3 mm, 3.5 µm)Gradient of pH 5.0 buffer and acetonitrile0.6225 nih.gov

A critical function of an analytical method is its ability to resolve the active pharmaceutical ingredient from any impurities or degradation products. nih.gov For flucloxacillin, these can include process-related impurities like cloxacillin (B1194729) or degradation products formed through hydrolysis of the β-lactam ring. thermofisher.com

Stability-indicating HPLC methods are developed to separate flucloxacillin from all potential degradation products that might arise under stress conditions (e.g., acid, base, oxidation, heat). researchgate.netnih.gov Such methods often employ gradient elution to resolve early-eluting polar degradants from the main flucloxacillin peak and any later-eluting non-polar impurities. nih.gov The European Pharmacopoeia (EP) and other pharmacopeial monographs describe methods that ensure a minimum resolution between flucloxacillin and its critical related substance, cloxacillin, to guarantee the method's specificity. thermofisher.com

Sample Preparation Techniques for Research Matrix Analysis

When analyzing this compound in biological matrices such as plasma or serum, sample preparation is a crucial step to remove interfering endogenous components, particularly proteins.

In pharmacological research, it is often the unbound (free) fraction of a drug that is therapeutically active. Ultrafiltration is a widely used technique to separate the unbound drug from the protein-bound drug in plasma. nih.govnih.govoup.commaastrichtuniversity.nl

The method involves placing the plasma sample in a device containing a semipermeable membrane with a specific molecular weight cut-off (e.g., 30 kDa). nih.gov Centrifugation forces the plasma water and small molecules, including the unbound drug, through the membrane, creating a protein-free ultrafiltrate that can be directly analyzed.

Research has shown that the conditions during ultrafiltration can significantly impact the measured unbound fraction of flucloxacillin.

Temperature: Performing ultrafiltration at physiological temperature (37°C) is crucial, as lower temperatures (e.g., room temperature) result in a substantially lower measured unbound fraction. nih.govnih.govskml.nl This is because protein binding is often temperature-dependent. ub.edu

pH: While significant pH deviations can alter protein binding, studies have found that adjusting the pH of samples to a physiological level (7.4) has only a minimal impact on the measured unbound flucloxacillin fraction compared to unadjusted samples. nih.govnih.govskml.nl

Table 3: Key Parameters in Ultrafiltration for Unbound Flucloxacillin Determination

ParameterConditionRationale / FindingReference
DeviceCentrifree YM-30Provides a 30 kDa molecular weight cut-off to retain proteins. nih.gov
Temperature37°CMimics physiological conditions; lower temperatures underestimate the unbound fraction. nih.govnih.govoup.comskml.nl
Centrifugation~1650 x g for 20 minStandard conditions to generate sufficient ultrafiltrate. nih.gov
pH AdjustmentNot necessaryStudies show minimal impact on the final measured unbound fraction. nih.govnih.govskml.nl

For the analysis of the total drug concentration (bound and unbound), protein precipitation is a common and straightforward sample clean-up method. It involves adding a substance, typically an organic solvent or an acid, to the plasma sample to denature and precipitate the proteins.

Acetonitrile Precipitation: This is a widely used method where acetonitrile is added to the plasma sample, often in a 3:1 or 4:1 ratio (solvent:plasma). nih.govresearchgate.netomicsonline.org After vortexing to ensure thorough mixing, the sample is centrifuged at high speed. The proteins form a pellet at the bottom, and the supernatant, containing the drug, can be carefully removed and injected into the HPLC system. nih.govresearchgate.net

Methanol Precipitation: Similar to acetonitrile, methanol can also be used as a precipitation agent.

Acid Precipitation: Trichloroacetic acid (TCA) can also be employed, though it is often less preferred with LC-MS/MS analysis due to potential ion suppression effects.

The choice of precipitation agent and the solvent-to-sample ratio are optimized to ensure maximum protein removal while achieving high recovery of the analyte. researchgate.net

Table 4: Common Protein Precipitation Protocols for Flucloxacillin Analysis

MethodReagentRatio (Reagent:Plasma)Key StepsReference
Solvent PrecipitationAcetonitrile4:11. Add acetonitrile to plasma. 2. Vortex mix. 3. Centrifuge. 4. Analyze supernatant. omicsonline.org
Acidification & Solvent PrecipitationGlacial Acetic Acid & AcetonitrileNot specified1. Acidify plasma. 2. Add acetonitrile to deproteinize. 3. Centrifuge. 4. Inject supernatant. nih.govresearchgate.net

Extraction Efficiency and Recovery Assessments

The quantitative analysis of this compound in complex biological matrices necessitates robust and efficient extraction methodologies. The primary goal of these procedures is to isolate the analyte from interfering endogenous substances, ensuring the accuracy and precision of subsequent analytical measurements. The extraction efficiency and recovery of this compound are critical parameters that are meticulously evaluated during method development and validation.

Due to the isotopic labeling, the physicochemical properties of this compound are nearly identical to those of unlabeled flucloxacillin. Consequently, extraction techniques and recovery percentages reported for flucloxacillin are directly applicable and serve as a reliable benchmark for the labeled compound. Common extraction strategies include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Protein Precipitation (PPT): This is a widely used method for the extraction of flucloxacillin from plasma and serum samples. It involves the addition of an organic solvent, typically acetonitrile, to denature and precipitate proteins, which are then removed by centrifugation. A study detailing an RP-HPLC method for flucloxacillin in human plasma reported a recovery of 87.2% using protein precipitation with acetonitrile. researchgate.net

Solid-Phase Extraction (SPE): SPE is a versatile and selective sample preparation technique that can be tailored to the specific properties of the analyte and the matrix. For the extraction of penicillins, including flucloxacillin, from human serum, a magnetic solid-phase extraction (MSPE) method has been developed, yielding satisfactory recovery rates ranging from 71.5% to 109.5%. mdpi.com

Microdialysis: This technique is employed for sampling unbound drug concentrations in the interstitial fluid of tissues. In the validation of an LC-MS/MS assay for flucloxacillin in microdialysis samples, a relative recovery of 85.5% was achieved. nih.gov

The selection of an appropriate extraction method depends on several factors, including the nature of the biological matrix, the required limit of quantification, and the analytical technique employed for detection. The recovery of the internal standard, in this case, this compound, is a crucial aspect of method validation, as it corrects for any variability in the extraction process and matrix effects.

Below are data tables summarizing the reported recovery findings for flucloxacillin, which are indicative of the expected recovery for this compound.

Table 1: Recovery of Flucloxacillin from Human Plasma using Protein Precipitation

Extraction MethodSolventMatrixAnalytical TechniqueAverage Recovery (%)Reference
Protein PrecipitationAcetonitrileHuman PlasmaRP-HPLC87.2 researchgate.net

Table 2: Recovery of Flucloxacillin from Human Serum using Solid-Phase Extraction

Extraction MethodAdsorbentMatrixAnalytical TechniqueRecovery Range (%)Reference
Magnetic Solid-Phase Extraction (MSPE)Magnetic Graphene Oxide/Cadmium Sulfide NanoparticlesHuman SerumNot Specified71.5 - 109.5 mdpi.com

Table 3: Recovery of Flucloxacillin from Microdialysis Samples

Sampling TechniqueMatrixAnalytical TechniqueRelative Recovery (%)Reference
MicrodialysisMicrodialysis SamplesLC-MS/MS85.5 nih.gov

It is important to note that while these values provide a strong indication of the extraction efficiency for this compound, the specific recovery should be experimentally determined during the validation of any new analytical method to ensure its accuracy and reliability.

Molecular and Biochemical Mechanisms of Flucloxacillin Action and Resistance

Detailed Molecular Mechanism of Antibacterial Activity

The bactericidal effect of flucloxacillin (B1213737) is a multi-step process that begins with the disruption of the bacterial cell wall synthesis, a structure essential for maintaining the osmotic integrity of the bacterial cell. drugbank.comlitfl.com This ultimately leads to cell lysis and death.

Flucloxacillin exerts its antibacterial effect by targeting and inactivating penicillin-binding proteins (PBPs). nih.govmicrobiologymatters.com PBPs are bacterial enzymes, specifically transpeptidases and D-alanyl carboxypeptidases, located on the inner membrane of the bacterial cell wall. youtube.com These enzymes are crucial for the final steps of peptidoglycan synthesis. nih.gov The β-lactam ring, a core structural component of flucloxacillin, mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. wikipedia.org This structural similarity allows flucloxacillin to bind to the active site of PBPs, forming a stable, covalent complex. nih.gov This irreversible binding effectively inhibits the enzymatic activity of the PBPs. litfl.comnih.gov Studies in Streptococcus pneumoniae have shown that flucloxacillin can exhibit co-selectivity for PBP2x and PBP3. nih.gov

By inactivating PBPs, flucloxacillin directly interferes with the transpeptidation step of peptidoglycan synthesis. litfl.commicrobiologymatters.com Peptidoglycan, a heteropolymer of N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptide chains, provides structural rigidity to the bacterial cell wall. youtube.com The transpeptidase activity of PBPs is responsible for forming these peptide cross-links. nih.gov The inhibition of this process by flucloxacillin results in the formation of a weakened and defective cell wall that cannot withstand the high internal osmotic pressure of the bacterium. nih.govwikipedia.org This disruption of cell wall integrity is the primary mechanism leading to bacterial cell death. youtube.com

The ultimate demise of the bacterial cell following exposure to flucloxacillin is mediated by the cell's own autolytic enzymes, or autolysins. drugbank.comnih.gov These enzymes are peptidoglycan hydrolases that are normally involved in cell wall remodeling, growth, and division. researchgate.net It is hypothesized that the inhibition of cell wall synthesis by flucloxacillin disrupts the normal regulation of these autolysins. pathbank.org One theory suggests that the interference with peptidoglycan synthesis triggers the release of autolysin inhibitors, such as lipoteichoic acid, leading to uncontrolled enzymatic activity. nih.gov This results in the degradation of the existing cell wall, culminating in cell lysis. drugbank.comyoutube.com The activity of these autolytic enzymes is a critical final step in the bactericidal action of β-lactam antibiotics. nih.gov

Biochemical Basis of Beta-Lactamase Resistance

A key characteristic of flucloxacillin is its stability against hydrolysis by a variety of β-lactamases, enzymes produced by some bacteria that inactivate many penicillin antibiotics by cleaving the amide bond in the β-lactam ring. drugbank.comnih.govwikipedia.org

The resistance of flucloxacillin to β-lactamases is attributed to its unique side chain, specifically the bulky isoxazolyl group attached to the acyl side chain. microbiologymatters.comresearchgate.netresearchgate.net This steric hindrance physically obstructs the active site of β-lactamase enzymes, preventing them from binding to and hydrolyzing the β-lactam ring. microbiologymatters.comresearchgate.net This structural feature is a hallmark of the isoxazolyl penicillins, which were specifically designed to overcome resistance mediated by staphylococcal penicillinase. microbiologymatters.com

Penicillin-Binding Protein (PBP) Affinity of Flucloxacillin
PBP TargetOrganism StudiedBinding Affinity/SelectivityReference
PBP2x and PBP3Streptococcus pneumoniaeCo-selective nih.gov
Penicillin-binding protein 1AGeneralInhibitor drugbank.com
Comparative Stability of Isoxazolyl Penicillins to β-Lactamase
Isoxazolyl PenicillinRelative Stability to Staphylococcal β-LactamaseReference
DicloxacillinMost Stable nih.gov
Cloxacillin (B1194729)Intermediate nih.gov
FlucloxacillinGenerally Most Labile nih.gov

Molecular Mechanisms of Acquired Bacterial Resistance

The clinical utility of flucloxacillin is increasingly threatened by the emergence and spread of bacterial strains that have acquired mechanisms to resist its bactericidal effects. These resistance strategies are primarily rooted in genetic alterations that either modify the drug's target or reduce its intracellular concentration.

Alterations in Penicillin-Binding Proteins (e.g., PBP2a and mecA Gene)

The primary mechanism of high-level resistance to flucloxacillin, particularly in Staphylococcus aureus, is the modification of its target, the penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Flucloxacillin and other β-lactam antibiotics act by binding to the active site of these enzymes, thereby inhibiting their function and disrupting cell wall integrity, which ultimately leads to cell lysis.

Methicillin-resistant Staphylococcus aureus (MRSA) strains have acquired a mobile genetic element known as the staphylococcal cassette chromosome mec (SCCmec). This cassette carries the mecA gene, which encodes a unique PBP, PBP2a (also known as PBP2'). PBP2a has a very low affinity for flucloxacillin and other β-lactam antibiotics. This reduced affinity is due to a closed active site in its crystal structure, which sterically hinders the binding of the bulky β-lactam antibiotic.

Consequently, in the presence of flucloxacillin, while the native PBPs are inhibited, PBP2a can take over the transpeptidase activity required for peptidoglycan synthesis, allowing the bacteria to survive and proliferate. The expression of the mecA gene is the hallmark of methicillin (B1676495) resistance and confers cross-resistance to virtually all β-lactam antibiotics, including flucloxacillin.

GeneEncoded ProteinMechanism of Resistance
mecAPenicillin-Binding Protein 2a (PBP2a)Low-affinity target for β-lactam antibiotics, allowing continued cell wall synthesis in the presence of the drug.

Efflux Pump Systems and Reduced Outer Membrane Permeability

Beyond target modification, bacteria can also develop resistance by actively expelling antibiotics from the cell or by preventing their entry in the first place. These mechanisms are particularly relevant in Gram-negative bacteria, which possess an outer membrane that acts as a selective barrier.

Efflux Pumps: These are membrane-associated protein complexes that function as molecular pumps, actively transporting a wide range of substrates, including antibiotics, out of the bacterial cytoplasm. Overexpression of these pumps can lead to a significant reduction in the intracellular concentration of an antibiotic, preventing it from reaching its target at a sufficient concentration to be effective. In Staphylococcus aureus, efflux pumps such as NorA, a member of the major facilitator superfamily (MFS), have been shown to contribute to low-level resistance to a variety of antimicrobial agents, including some β-lactams. While not the primary mechanism of high-level flucloxacillin resistance, the activity of these pumps can contribute to a general decrease in susceptibility.

Reduced Outer Membrane Permeability: In Gram-negative bacteria, the outer membrane is a formidable barrier that antibiotics must cross to reach their periplasmic or cytoplasmic targets. This membrane contains protein channels called porins, which allow for the passive diffusion of small, hydrophilic molecules, including many antibiotics. A reduction in the number of porin channels or the expression of more restrictive porins can significantly decrease the permeability of the outer membrane to antibiotics like flucloxacillin, thereby contributing to resistance. While flucloxacillin is primarily used against Gram-positive bacteria, which lack an outer membrane, this mechanism is a crucial consideration in the broader context of β-lactam resistance.

Molecular Design Principles for Modulating Antibiotic Resistance

The growing threat of antibiotic resistance has spurred the development of innovative strategies to design new antibiotics or modify existing ones to overcome these resistance mechanisms. Computational approaches are playing an increasingly vital role in this endeavor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enhanced Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known antibacterial potencies, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity.

For isoxazolyl penicillins like flucloxacillin, QSAR studies can be employed to:

Predict the activity of novel, unsynthesized analogues: This allows for the virtual screening of large chemical libraries to prioritize compounds for synthesis and testing.

Guide the modification of the flucloxacillin scaffold: By understanding which structural features enhance potency, medicinal chemists can rationally design derivatives with improved activity against both susceptible and resistant strains.

For instance, a QSAR model might reveal that increasing the electronegativity of a particular substituent on the isoxazole (B147169) ring correlates with increased binding affinity to PBPs, guiding the synthesis of more potent derivatives.

Homology Modeling and Molecular Docking Studies with Resistant Protein Targets

When the experimental three-dimensional structure of a target protein, such as PBP2a, is unavailable, homology modeling can be used to generate a reliable theoretical model. This technique builds a 3D model of the target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein.

Once a 3D structure of the resistant target is available (either experimentally or through homology modeling), molecular docking can be performed. This computational technique predicts the preferred orientation of a ligand (in this case, a flucloxacillin analogue) when bound to the active site of the protein. Molecular docking simulations can provide valuable insights into:

Binding affinity: Estimating how tightly a drug candidate will bind to the target protein.

Key interactions: Identifying the specific amino acid residues involved in binding, which can inform the design of molecules with improved interactions.

Resistance mechanisms: Understanding how mutations in the target protein, such as in PBP2a, affect drug binding.

By docking various flucloxacillin derivatives into the active site of PBP2a, researchers can virtually assess their potential to overcome resistance and select the most promising candidates for further development.

Computational TechniqueApplication in Antibiotic Design
Homology ModelingGeneration of 3D structures of resistant protein targets (e.g., PBP2a) when experimental structures are unavailable.
Molecular DockingPrediction of binding modes and affinities of antibiotic candidates to their target proteins.

Computational Approaches for Improved Target Binding and Biodegradability

Beyond QSAR and docking, a range of other computational methods are being utilized to design better antibiotics. Molecular dynamics (MD) simulations , for example, can provide a more dynamic picture of the interactions between a drug and its target over time, taking into account the flexibility of both molecules. This can reveal subtle conformational changes that are crucial for binding and activity.

Furthermore, computational tools are being employed to address the environmental impact of antibiotics. By predicting the metabolic fate and potential for environmental persistence of new drug candidates, it is possible to design molecules that are not only effective but also more readily biodegradable, reducing their contribution to the selection pressure for resistance in the environment. These in silico approaches are integral to the modern drug discovery pipeline, enabling a more rational and efficient design of next-generation antibiotics to combat the ever-evolving threat of bacterial resistance.

Metabolic Pathways and Biotransformation of Flucloxacillin Non Clinical Context

In Vitro Metabolism Studies Using Hepatic Microsomal Systems

Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, are a fundamental tool for investigating the in vitro metabolism of xenobiotics like flucloxacillin (B1213737).

Characterization of Cytochrome P450 (CYP) Isoform Contributions (e.g., CYP3A4, CYP3A7)

The oxidative metabolism of flucloxacillin is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Studies using human liver microsomes (HLM) and recombinant human CYPs have identified the specific isoforms involved in the hydroxylation of flucloxacillin to its major oxidative metabolite, 5'-hydroxymethylflucloxacillin.

Research has demonstrated that CYP3A4 and CYP3A7 are the most active enzymes in catalyzing this reaction. amazonaws.com To a lesser extent, CYP2C9 and CYP2C8 also contribute to this metabolic pathway. amazonaws.com The 5'-hydroxylation of flucloxacillin is recognized as being primarily catalyzed by CYP3A4, CYP3A7, and CYP2C9. researchgate.net At high concentrations, flucloxacillin has been shown to be a weak inducer of CYP3A4. nih.govnih.gov

The kinetic parameters for the formation of 5'-hydroxymethylflucloxacillin by the principal CYP isoforms have been characterized, highlighting the efficiency of CYP3A4 and CYP3A7 in this biotransformation.

Table 1: Michaelis-Menten Enzyme Kinetics for Flucloxacillin 5'-Hydroxylation
Enzyme SourceKm (μM)Vmax (pmol/min/pmol CYP)
Pooled Human Liver Microsomes100 ± 114.9 ± 0.2 (pmol/min/mg protein)
Recombinant CYP3A477 ± 1511.0 ± 0.9
Recombinant CYP3A7111 ± 2012.2 ± 1.1
Recombinant CYP2C9102 ± 221.0 ± 0.1
Data derived from in vitro studies characterizing the kinetics of the primary CYP isoforms involved in flucloxacillin metabolism. amazonaws.com

Identification of Flavin-Containing Monooxygenase (FMO) Roles

The Flavin-containing monooxygenase (FMO) system is another important family of Phase I drug-metabolizing enzymes. researchgate.netnih.gov However, based on available scientific literature, a specific role for FMOs in the metabolism of flucloxacillin has not been extensively characterized or documented. The primary focus of in vitro metabolic studies for flucloxacillin has been on the contributions of the Cytochrome P450 system.

Formation and Characterization of Primary and Secondary Metabolites

The biotransformation of flucloxacillin leads to the formation of several key metabolites through distinct metabolic reactions. nih.gov These products include hydroxylated derivatives and products of beta-lactam ring cleavage.

Hydroxylated Metabolites (e.g., 5'-Hydroxymethylflucloxacillin)

The principal product of Phase I oxidative metabolism is 5'-hydroxymethylflucloxacillin (also referred to as 5-OH-FX or hydroxyflucloxacillin). researchgate.netlgcstandards.comncl.ac.uk This metabolite is formed through the hydroxylation of the methyl group on the isoxazole (B147169) ring of the parent compound. amazonaws.com In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed that 5'-hydroxymethylflucloxacillin is the only oxidative metabolite formed. amazonaws.com The formation of this metabolite is almost exclusively catalyzed by CYP3A4. researchgate.net

Penicilloic Acid Derivatives via Beta-Lactam Ring Hydrolysis

A second major metabolic pathway for flucloxacillin involves the hydrolysis of the amide bond in the four-membered beta-lactam ring, a characteristic structural feature of penicillin antibiotics. This hydrolytic cleavage results in the formation of penicilloic acid derivatives, which are microbiologically inactive.

Two main penicilloic acid metabolites have been identified:

Flucloxacillin Penicilloic Acid (FX-PA): Formed directly from the hydrolysis of the flucloxacillin beta-lactam ring. researchgate.netlgcstandards.com

5'-Hydroxymethylflucloxacillin Penicilloic Acid (5-OH-PA): Formed via the hydrolysis of the beta-lactam ring of the already hydroxylated metabolite, 5'-hydroxymethylflucloxacillin. researchgate.netlgcstandards.com

These penicilloic acid derivatives are considered major metabolites of flucloxacillin.

Table 2: Major Metabolites of Flucloxacillin
Metabolite NameAbbreviationFormation Pathway
5'-Hydroxymethylflucloxacillin5-OH-FXCYP3A4/CYP3A7-mediated oxidation
Flucloxacillin Penicilloic AcidFX-PAHydrolysis of beta-lactam ring
5'-Hydroxymethylflucloxacillin Penicilloic Acid5-OH-PAHydrolysis of beta-lactam ring of 5-OH-FX
Summary of the primary and secondary metabolites formed from flucloxacillin biotransformation. researchgate.netlgcstandards.com

Investigation of Covalent Adduct Formation with Proteins (e.g., Lysine (B10760008) Residues)

Flucloxacillin and its primary metabolite, 5'-hydroxymethylflucloxacillin, have been shown to form covalent adducts with proteins. This process involves the chemically reactive beta-lactam ring, which can open and form a stable amide bond with nucleophilic residues on proteins, particularly the epsilon-amino group of lysine residues.

In vitro studies have demonstrated that flucloxacillin binds covalently to multiple lysine residues on human serum albumin (HSA). Mass spectrometry has been used to identify specific sites of modification on HSA, with Lys190 and Lys212 being consistently modified in vivo. Research has also shown that the 5'-hydroxymethyl metabolite of flucloxacillin can modify plasma proteins, targeting the same lysine residues as the parent drug.

Beyond HSA, flucloxacillin has been found to form adducts with other hepatocellular proteins. Using mass spectrometry-based proteomics, studies have identified covalent binding to several proteins, including:

14-3-3 protein: Modification was observed on Lys50. nih.gov

Liver Carboxylesterase 1 (CES1): Flucloxacillin was found to bind to three lysine residues (Lys258, Lys376, and Lys537). nih.gov

Hemoglobin: Multiple lysine residues on both the alpha and beta subunits of hemoglobin were found to be modified by flucloxacillin in human hepatocytes.

This covalent binding to proteins is a significant aspect of flucloxacillin's biochemical behavior.

Impact on Protein Processing and Peptide Presentation

Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, has been shown to significantly impact intracellular protein processing and the subsequent presentation of peptides by Major Histocompatibility Complex (MHC) class I molecules. This phenomenon is of particular interest in the context of drug hypersensitivity reactions, where the immune system mistakenly recognizes drug-modified peptides as foreign. Non-clinical research has demonstrated that flucloxacillin can covalently bind to proteins, forming haptens. This modification can alter the natural processing of these proteins within the antigen presentation pathway.

Studies have shown that treatment of cells with flucloxacillin leads to a notable alteration in the immunopeptidome, which is the complete set of peptides presented by MHC molecules on the cell surface. This alteration is characterized by the appearance of novel, drug-modified peptides that are not present in untreated cells. Research has identified that flucloxacillin can directly modify peptides that are already bound to MHC molecules or modify intracellular proteins that are subsequently processed and presented.

One key finding is that flucloxacillin treatment can increase the diversity of the peptide repertoire presented by certain HLA (Human Leukocyte Antigen) alleles, such as HLA-B*57:01. While the total protein content of the cells may not be significantly altered by flucloxacillin, the drug can influence which proteins are processed and at what rate, thereby changing the landscape of presented peptides. This increased diversity can include neoantigens, which are newly formed antigens that have the potential to trigger an immune response.

The binding of flucloxacillin to proteins is not random; specific protein targets have been identified in hepatocytes, including mitochondrial proteins and major hepatocellular proteins like albumin. The modification of these intracellular proteins provides a pool of neoantigens that can be processed and presented by HLA-B*57:01. This process is considered a key molecular initiating event in flucloxacillin-induced liver injury.

Experimental FindingImplication for Protein Processing and Peptide Presentation
Flucloxacillin covalently binds to multiple intracellular proteins in human primary hepatocytes. nih.govCreates a source of neoantigens for HLA presentation. nih.gov
Treatment with flucloxacillin alters the immunopeptidome presented by HLA-B57:01. nucleosyn.comLeads to the presentation of novel, potentially immunogenic peptides.
Flucloxacillin treatment increases the diversity of the peptide repertoire. nucleosyn.comMay enhance the chances of T-cell recognition of altered-self peptides.
Putative flucloxacillin-modified HLA-B57:01 peptide ligands have been identified. amazonaws.comProvides direct evidence of the presentation of drug-haptenated peptides.

Stable Isotope Tracing for Metabolic Pathway Elucidation (Pre-clinical Models)

Stable isotope tracing is a powerful technique used in pre-clinical research to elucidate the metabolic fate of drugs. This methodology involves the use of a drug molecule in which one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). By administering this isotopically labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision and sensitivity using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In the context of flucloxacillin, the use of Flucloxacillin-¹³C₄ Sodium offers a robust tool for investigating its metabolic pathways in pre-clinical models. The four ¹³C atoms incorporated into the flucloxacillin molecule act as a unique signature, allowing for the unambiguous identification of the parent drug and its metabolites from the complex biological matrix of plasma, urine, or tissue homogenates.

The primary application of stable isotope tracing with Flucloxacillin-¹³C₄ Sodium in pre-clinical models would be to:

Identify and Quantify Metabolites: By analyzing samples from animal models (e.g., rats, mice) treated with Flucloxacillin-¹³C₄ Sodium, researchers can definitively identify all metabolites containing the ¹³C label. This helps in discovering novel or previously uncharacterized biotransformation products. The distinct mass shift introduced by the ¹³C atoms allows for the clear differentiation of drug-related material from endogenous compounds.

Elucidate Biotransformation Pathways: Tracking the appearance and disappearance of the ¹³C label in various chemical forms over time provides a dynamic view of the metabolic pathways. For instance, it can confirm the conversion of flucloxacillin to its known metabolites, such as 5'-hydroxymethylflucloxacillin and penicilloic acid derivatives, and potentially uncover other minor pathways.

Determine Pharmacokinetic Parameters: Stable isotope-labeled compounds are invaluable for pharmacokinetic studies. By co-administering a therapeutic dose of unlabeled flucloxacillin with a microdose of Flucloxacillin-¹³C₄ Sodium, it is possible to precisely determine parameters such as clearance, volume of distribution, and bioavailability without the need for a washout period between doses.

Investigate Covalent Binding: The formation of drug-protein adducts, a key aspect of flucloxacillin's mechanism of toxicity, can be investigated using Flucloxacillin-¹³C₄ Sodium. The ¹³C label can be traced to proteins that have been covalently modified by the drug or its reactive metabolites, helping to identify the specific protein targets.

While the principles of stable isotope tracing are well-established, specific pre-clinical studies detailing the use of Flucloxacillin-¹³C₄ Sodium for metabolic pathway elucidation are not extensively reported in publicly available literature. However, the availability of this labeled compound provides a critical tool for researchers to conduct definitive studies to deepen the understanding of flucloxacillin's metabolism and its toxicological implications.

Potential Application of Flucloxacillin-¹³C₄ SodiumResearch Goal
Metabolite ProfilingTo identify all metabolites of flucloxacillin in a biological system.
Metabolic Flux AnalysisTo quantify the rate of formation and elimination of flucloxacillin and its metabolites.
Covalent Binding StudiesTo identify proteins that are adducted by flucloxacillin or its reactive metabolites.
Bioavailability StudiesTo accurately determine the fraction of an orally administered dose that reaches systemic circulation.

Degradation Chemistry and Stability Profile of Flucloxacillin Sodium

Forced Degradation Studies Under Varied Stress Conditions

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions.

The beta-lactam ring of flucloxacillin (B1213737) is highly susceptible to hydrolysis, which is a major degradation pathway. The rate of hydrolysis is significantly influenced by pH.

Under acidic conditions (e.g., 0.1 M hydrochloric acid), flucloxacillin sodium undergoes rapid degradation. One study reported a 50% reduction in the peak area of flucloxacillin after 60 minutes of storage in 0.1 M HCl at ambient temperature, with evidence of precipitation. bmj.comnih.gov Another forced degradation study using 0.01 M hydrochloric acid also showed the formation of degradation products. mdpi.comnih.gov

In alkaline conditions (e.g., 0.1 M sodium hydroxide), the degradation is even more pronounced. A complete loss of the flucloxacillin peak was observed after 30 minutes at room temperature in 0.1 M NaOH. bmj.comnih.gov This rapid degradation in alkaline solutions highlights the extreme instability of the beta-lactam ring to hydroxyl ion catalysis.

The stability of flucloxacillin sodium is also affected by the pH in aqueous solutions. The degradation of flucloxacillin sodium in aqueous and different solvent systems has been monitored by UV spectroscopy and pH measurement. orientjchem.orgresearchgate.net The pH of the solution can influence the degradation rate, with both acidic and alkaline conditions accelerating the breakdown of the molecule. mdpi.com

Stress ConditionTime% DegradationObservations
0.1 M Hydrochloric Acid (Ambient Temp)60 min50%Precipitation observed
0.1 M Sodium Hydroxide (B78521) (Ambient Temp)30 min100%Complete loss of parent peak

Oxidative degradation can also contribute to the instability of flucloxacillin sodium. Studies have investigated the kinetics and mechanistic aspects of the oxidation of flucloxacillin by alkaline hexacyanoferrate(III) and permanganate (B83412) ions. aun.edu.egbohrium.comaun.edu.eg

In a study using 3% hydrogen peroxide, more than 50% degradation of flucloxacillin occurred after 30 minutes of storage at room temperature. bmj.comnih.gov The oxidation reactions were found to follow first-order dependence for the oxidant and fractional first-order dependence for the antibiotic and hydroxide ion concentration. aun.edu.egaun.edu.eg The enhancement of ionic strength and dielectric constant was found to increase the oxidation rates. aun.edu.egaun.edu.eg

The oxidation products were identified using spot testing and Fourier transform infrared spectra. aun.edu.egaun.edu.eg The proposed mechanism involves the formation of free radical species. aun.edu.eg The oxidation of flucloxacillin can lead to the formation of corresponding carboxylic acids and 5,5-dimethyl-thiazolidine-2,4-dicarboxylic acid. aun.edu.eg

Oxidizing AgentTime (Room Temp)% Degradation
3% Hydrogen Peroxide30 min>50%

Forced degradation studies often include exposure to light to assess the photostability of a drug. The degradation products formed under photolytic stress can be different from those formed under other stress conditions.

Elevated temperatures can significantly accelerate the degradation of flucloxacillin sodium. A forced degradation study that involved heating a reference solution of flucloxacillin for 4 hours at 60°C resulted in degradation. mdpi.comnih.gov

The stability of flucloxacillin solutions is highly temperature-dependent. At 33°C, a solution with an initial pH of 6.2 showed about 7% degradation after 24 hours, whereas a solution with a lower initial pH of 5.3 was less stable, with approximately 20% degradation. mdpi.com At 37°C, all tested solutions showed considerable degradation, ranging from 20% to 35%, and some solutions turned yellow or formed a precipitate. mdpi.com Refrigerated storage significantly improves the stability of flucloxacillin solutions. mdpi.com

TemperatureInitial pHTime% Degradation
33°C6.224 h~7%
33°C5.324 h~20%
37°C-24 h20-35%
60°C-4 hSignificant Degradation

Identification and Structural Elucidation of Degradation Products

The identification and characterization of degradation products are crucial for understanding the degradation pathways and ensuring the safety of the drug product. Various analytical techniques are employed for this purpose, with liquid chromatography-mass spectrometry (LC-MS) being particularly powerful.

A study on the impurity profiles of cloxacillin (B1194729) and flucloxacillin utilized reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ion trap/time-of-flight mass spectrometry (MS) to separate and characterize degradation and polymerized impurities. nih.gov In that study, the structures of eight unknown impurities in flucloxacillin were elucidated based on high-resolution MSn data in both positive and negative modes. nih.gov Among these were three polymerized impurities. nih.gov The formation of polymers has been recognized as a potential trigger for allergic reactions. nih.gov

The degradation pathway of flucloxacillin sodium in aqueous and different solvent systems has been studied, and an absorbance peak at 339 nm has been attributed to the formation of degradation products. orientjchem.orgresearchgate.net

Influence of Environmental and Excipient Factors on Degradation Kinetics

Environmental factors such as humidity and the presence of excipients in a formulation can significantly impact the stability of flucloxacillin sodium.

Flucloxacillin is known to be easily broken down by moisture, which raises stability concerns, particularly in high-humidity environments. innovareacademics.inresearchgate.netresearchgate.net Stability studies on flucloxacillin sodium in capsule formulations with different excipients have shown that the choice of excipient can influence the drug's stability. innovareacademics.inresearchgate.net For instance, mixtures with dried starch showed the least degradation, while those with sodium carboxymethylcellulose experienced the most breakdown. innovareacademics.inresearchgate.net It was also observed that higher amounts of excipients generally led to a more stable product. innovareacademics.inresearchgate.net

The type of water used for reconstituting oral suspensions of flucloxacillin sodium also affects its stability. Suspensions reconstituted with commercial bottled water were found to be the most stable, while those reconstituted with distilled water were the least stable. researchgate.netsemanticscholar.org Storage conditions for reconstituted suspensions also play a critical role, with refrigeration providing the best stability compared to room temperature. researchgate.netsemanticscholar.org

Furthermore, the presence of other substances like carbohydrates (glucose, fructose), urea (B33335), and thiourea (B124793) can affect the stability of flucloxacillin sodium in solution. orientjchem.orgresearchgate.net The degradation rate was found to be different in the presence of these solutes, with urea and thiourea causing a more abrupt change in stability compared to glucose and fructose. orientjchem.orgresearchgate.net Buffers can also be used to stabilize flucloxacillin solutions. Citrate-buffered saline has been shown to improve the stability of flucloxacillin for injection. nih.gov

Effect of Solvents and Co-solvents on Stability

The stability of Flucloxacillin-13C4 Sodium, a beta-lactam antibiotic, is significantly influenced by the solvent system in which it is dissolved. The primary mechanism of degradation in aqueous solutions is the hydrolytic cleavage of the strained β-lactam ring, a reaction that is susceptible to catalysis by hydrogen and hydroxide ions. Consequently, the stability of flucloxacillin is highly pH-dependent, with optimal stability generally observed in the pH range of 6.0 to 7.0. nih.gov

Forced degradation studies have demonstrated that this compound is susceptible to degradation under neutral, acidic, and alkaline conditions. In aqueous solutions, the degradation process can lead to a decrease in pH over time. For instance, at 37°C, the pH of a flucloxacillin solution can decrease from approximately 6.2 to 4.5 over 24 hours. mdpi.com This shift in pH can, in turn, accelerate the degradation process.

The type of aqueous medium used for reconstitution can also impact stability. Studies on flucloxacillin sodium have shown that suspensions reconstituted with commercial bottled water exhibited greater stability compared to those prepared with distilled water, tap water, or commercial sachet water. researchgate.net While the precise reasons for these differences are complex and may involve variations in ionic content and pH, it highlights the sensitivity of flucloxacillin to the composition of the aqueous environment.

The presence of co-solvents can also modulate the stability of this compound. While comprehensive kinetic data across a wide range of organic co-solvents is not extensively detailed in publicly available literature, the principle of water activity is crucial. Co-solvents that reduce water activity can potentially decrease the rate of hydrolysis. However, the chemical nature of the co-solvent itself is also a critical factor, as it can influence the polarity of the medium and may have specific catalytic or inhibitory effects on the degradation pathways. The degradation of flucloxacillin is known to be affected by moisture, and the presence of excipients can also play a role in its stability in solid dosage forms. innovareacademics.in

Table 1: pH of 0.01 m Flucloxacillin Sodium in Aqueous Solution at 295.15 K

Time (minutes) pH
0 7.0
20 6.5
40 6.2
60 6.0
80 5.8
100 5.7
120 5.6
140 5.5
160 5.4
180 5.3

This table is interactive. You can sort and filter the data.

Research Applications of Flucloxacillin 13c4 Sodium Beyond Direct Quantification

Reference Standard Development for Impurity Profiling and Quality Control

The development of robust analytical methods for impurity profiling is paramount in ensuring the safety and efficacy of pharmaceutical products. Flucloxacillin-13C4 Sodium is instrumental in the identification and quantification of process-related impurities and degradation products of flucloxacillin (B1213737). nih.govsynzeal.com In techniques such as liquid chromatography-mass spectrometry (LC-MS), the labeled compound is used as an internal standard to accurately quantify known and unknown impurities. nih.govpublons.com

By providing a stable, reliable reference point, this compound helps in the characterization of various impurities, including polymers that are known to trigger allergic reactions. nih.gov The use of high-resolution mass spectrometry, in conjunction with the labeled standard, allows for the elucidation of the structures of these impurities, which is a critical step in improving manufacturing processes and establishing appropriate quality control measures. nih.gov

Table 1: Common Impurities of Flucloxacillin Identified Using Advanced Analytical Techniques
Impurity TypeSpecific ImpuritiesAnalytical Method
Degradation ProductsPenicilloic acids of flucloxacillin, Flucloxacillin penilloic acidsLC-MS/MS
Polymerized ImpuritiesDimeric and trimeric forms of flucloxacillinRP-HPLC with MS
Process-Related ImpuritiesFlucloxacillin glycine (B1666218) analog, (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-APA)HPLC, LC-MS

Use in Method Validation for Bioanalytical Assays (e.g., Chromatographic Purity, Stability)

The validation of bioanalytical methods is a regulatory requirement to ensure the reliability of data from pharmacokinetic and other clinical studies. au.dknih.gov this compound, as a stable isotope-labeled internal standard (SIL-IS), is considered the gold standard for quantitative LC-MS/MS drug analysis. researchgate.net Its use is crucial for normalizing variability during the quantification process, compensating for matrix effects, extraction losses, and ionization suppression. researchgate.net

In the validation of assays for flucloxacillin in biological matrices like plasma and microdialysate, this compound is used to establish key performance characteristics of the method. nih.gov These include linearity, precision, accuracy, and the lower limit of quantification (LLOQ). researchgate.netnih.govresearchgate.net The co-elution of the labeled standard with the unlabeled analyte ensures that any variations in the analytical process affect both compounds equally, leading to highly accurate and precise measurements. researchgate.net

Table 2: Key Validation Parameters for a Bioanalytical Assay of Flucloxacillin using a Labeled Internal Standard
Validation ParameterTypical Acceptance CriteriaRole of this compound
Linearity (r²)≥ 0.99Ensures a proportional response across a range of concentrations.
Accuracy (% Bias)Within ±15% (except LLOQ, ±20%)Corrects for systemic errors in measurement.
Precision (% RSD)≤ 15% (except LLOQ, ≤ 20%)Minimizes the impact of random variations.
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10Establishes the lowest concentration that can be reliably quantified.
Stability (Freeze-thaw, short-term, long-term)Within ±15% of nominal concentrationAssesses the stability of the analyte in the biological matrix under different storage conditions.

Applications in Mechanistic Enzymology and Drug-Protein Binding Studies

Flucloxacillin exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are enzymes essential for bacterial cell wall synthesis. toku-e.com Understanding the intricate details of this interaction is crucial for overcoming antibiotic resistance. Mass spectrometry-based proteomics has emerged as a powerful tool to study drug-protein adducts. liverpool.ac.uknih.govnih.gov In such studies, this compound can be used to differentiate between endogenous peptides and those that have been modified by the drug.

When flucloxacillin binds to a protein, it forms a haptenic structure. liverpool.ac.uk By using the 13C4-labeled version, researchers can readily identify the modified peptides in a complex mixture through the characteristic mass shift in the mass spectrum. This allows for the precise mapping of the binding site on the protein. This approach is invaluable for elucidating the mechanism of action of flucloxacillin and for studying the covalent binding that can lead to immune responses.

Table 3: Hypothetical Mass Spectrometry Data for a Flucloxacillin-Modified Peptide
SamplePeptide SequenceObserved m/zInterpretation
Control (Unlabeled Flucloxacillin)...K(Flucloxacillin)V...XIdentification of the flucloxacillin-adducted peptide.
Experimental (this compound)...K(Flucloxacillin-13C4)V...X + 4Confirmation of the adducted peptide through a +4 Da mass shift.

Facilitating Studies on Drug Degradation and Product Identification

Flucloxacillin is susceptible to degradation, particularly in aqueous solutions, which can impact its therapeutic efficacy and potentially lead to the formation of allergenic compounds. nih.govorientjchem.orgresearchgate.net Studies on the degradation pathways of flucloxacillin are therefore essential. The use of this compound in these studies allows for the unambiguous tracking of the fate of the parent molecule and the identification of its degradation products. researchgate.netresearchgate.netnih.gov

When a sample containing this compound is subjected to forced degradation conditions (e.g., acid, base, oxidation, heat, light), the resulting degradation products will retain the 13C4 label. semanticscholar.orgresearchgate.net This isotopic signature enables researchers to distinguish degradation products from matrix components and other artifacts in complex samples when analyzed by LC-MS. This facilitates the elucidation of degradation mechanisms and the structural characterization of the resulting products, such as penicilloic and penilloic acids. orientjchem.orgresearchgate.net

Table 4: Major Degradation Products of Flucloxacillin
Degradation ConditionMajor Degradation ProductsSignificance
Acidic HydrolysisFlucloxacillin penilloic acidLoss of antibacterial activity.
Alkaline HydrolysisFlucloxacillin penicilloic acidPotential to be immunogenic.
OxidationFlucloxacillin sulfoxideReduced antibacterial activity.

Emerging Research Directions and Future Outlook for Flucloxacillin 13c4 Sodium

Integration with Advanced Omics Technologies (e.g., Stable Isotope-Resolved Metabolomics)

The primary and most immediate application of Flucloxacillin-13C4 Sodium is in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). waters.comscispace.comcrimsonpublishers.comnih.gov The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard to correct for variations during sample analysis, such as matrix effects and ionization suppression, thereby improving the accuracy and precision of quantification. crimsonpublishers.comnih.govacanthusresearch.com

In the realm of Stable Isotope-Resolved Metabolomics (SIRM) , this compound can serve as a powerful tracer to elucidate the metabolic fate of flucloxacillin (B1213737) within biological systems. nih.govcreative-proteomics.comresearchgate.net By introducing the 13C-labeled compound, researchers can track its transformation and incorporation into various metabolic pathways. nih.govbio-protocol.org This approach allows for a dynamic view of how the drug is processed, identifying metabolites and understanding the rates of metabolic reactions. creative-proteomics.com SIRM studies utilizing this compound could provide unprecedented insights into the drug's mechanism of action and potential off-target effects. nih.gov

Potential Research Findings in SIRM:

MetaboliteMass Shift (m/z)Relative AbundanceImplication
Flucloxacillin+4HighParent drug tracking
Metabolite A+4ModerateIdentification of a major degradation product
Metabolite B+2LowElucidation of a minor metabolic pathway
Protein Adduct+4Very LowInvestigation of potential covalent binding

This interactive table illustrates hypothetical data from a SIRM experiment, where the +4 mass shift confirms the presence of the four 13C atoms from the labeled flucloxacillin in its metabolites.

Novel Computational Chemistry Approaches for Structure-Based Research

Computational chemistry provides powerful tools for understanding the structure-activity relationships (SAR) of antibiotics like flucloxacillin. nih.govmdpi.comresearchgate.net Techniques such as Density Functional Theory (DFT) and molecular docking can be employed to investigate the electronic structure and binding interactions of flucloxacillin with its target, the penicillin-binding proteins (PBPs). nih.govijirset.com

While this compound itself would not typically be the primary subject of these computational studies (as the isotopic labeling does not significantly alter its electronic structure), the precise experimental data obtained using the labeled compound can be used to validate and refine computational models. nih.gov For instance, experimentally determined metabolic pathways from SIRM studies can inform the design of new flucloxacillin analogues with improved metabolic stability.

Illustrative Computational Parameters for Flucloxacillin Research:

ParameterComputational MethodResearch Goal
Binding AffinityMolecular DockingPredict interaction strength with bacterial PBPs
Electronic PropertiesDensity Functional Theory (DFT)Understand reactivity of the β-lactam ring
Molecular DynamicsMD SimulationsSimulate conformational changes upon binding
ADME PropertiesQSAR ModelingPredict absorption, distribution, metabolism, and excretion

This table outlines how different computational methods can be applied to study flucloxacillin, with the experimental data from studies using the 13C4-labeled version serving as a crucial validation point.

Development of High-Throughput Screening Methods for Research Applications

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of large compound libraries. hilarispublisher.comnih.govpharmtech.com In the context of flucloxacillin research, HTS can be utilized to screen for new derivatives with enhanced activity or to identify compounds that may act synergistically with flucloxacillin.

The development of robust analytical methods is crucial for HTS, and this is where this compound would play a critical role. By serving as an internal standard in LC-MS/MS-based HTS assays, it would ensure the reliability and reproducibility of the screening results. nih.gov This is particularly important when screening in complex biological matrices where significant matrix effects can be expected. crimsonpublishers.com

A potential HTS application could involve screening for inhibitors of beta-lactamases, enzymes that confer resistance to antibiotics like flucloxacillin. nih.govacs.org An assay could be designed to measure the degradation of flucloxacillin by a beta-lactamase, with this compound used for accurate quantification of the remaining parent drug.

Expanding Applications in Non-Clinical Pre-formulation and Formulation Science

Pre-formulation studies are essential for the development of stable and effective pharmaceutical dosage forms. drugdiscoveryonline.comijpsjournal.comnih.gov These studies investigate the physicochemical properties of a drug substance, such as its solubility, stability, and polymorphism. drugdiscoveryonline.comresearchgate.net

Flucloxacillin sodium is known to be susceptible to degradation, particularly by moisture. orientjchem.orginnovareacademics.in Stability studies are therefore critical. nih.govnih.gov this compound can be used as a precise tool to quantify the degradation of flucloxacillin in different formulation prototypes under various stress conditions (e.g., temperature, humidity, pH). By comparing the degradation rates of the unlabeled drug to the stable, quantified internal standard, a highly accurate stability profile can be established. innovareacademics.in

Hypothetical Stability Data Comparison:

ConditionUnlabeled Flucloxacillin (% Remaining)This compound (Internal Standard)Corrected Flucloxacillin (% Remaining)
40°C / 75% RH - Day 0100.0100.0100.0
40°C / 75% RH - Day 792.5100.092.5
40°C / 75% RH - Day 1485.3100.085.3
40°C / 75% RH - Day 2876.1100.076.1

This interactive table demonstrates how a stable internal standard like this compound provides a consistent reference for accurately measuring the degradation of the active pharmaceutical ingredient over time.

Exploration in Environmental Fate and Biodegradation Studies of Antibiotics

The release of antibiotics into the environment is a growing concern due to the potential for promoting antibiotic resistance. nih.gov Understanding the environmental fate and biodegradation of these compounds is crucial for assessing their ecological impact. nih.govresearchgate.netresearchgate.net

Isotopically labeled compounds are invaluable in such studies. taylorfrancis.com By spiking environmental samples (e.g., water, soil) with this compound, researchers can trace its degradation pathways and identify breakdown products under various environmental conditions. This approach allows for the differentiation between the degradation of the newly introduced labeled compound and the pre-existing unlabeled flucloxacillin, providing clear and unambiguous results.

The use of this compound in these studies will enable more accurate measurements of degradation rates (e.g., half-life in different matrices) and help to build more reliable models for predicting the environmental persistence of flucloxacillin.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Flucloxacillin-13C4^{13}\text{C}_4 Sodium to ensure isotopic purity?

  • Methodological Answer : Synthesis should follow established protocols for isotopically labeled β-lactam antibiotics, with emphasis on 13C^{13}\text{C}-enriched precursor incorporation. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C}-NMR for isotopic enrichment verification) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. Purity must be validated via HPLC-UV with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile). Tabulate spectral data (e.g., chemical shifts, isotopic abundance ratios) in supplementary materials for reproducibility .

Q. How should researchers design experiments to validate Flucloxacillin-13C4^{13}\text{C}_4 Sodium as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Validate linearity, accuracy, precision, and matrix effects using spiked biological matrices (e.g., plasma, urine). Perform cross-validation with unlabeled flucloxacillin to assess isotopic interference. Use calibration curves spanning expected physiological concentrations (e.g., 0.1–50 µg/mL). Include quality control (QC) samples at low, medium, and high concentrations. Statistical analysis (e.g., ANOVA for inter-day variability) should comply with ICH guidelines .

Q. What experimental parameters are critical for ensuring the stability of Flucloxacillin-13C4^{13}\text{C}_4 Sodium in solution under varying storage conditions?

  • Methodological Answer : Evaluate stability under temperature (-20°C to 25°C), pH (2–9), and light exposure. Use accelerated stability studies (40°C/75% RH for 4 weeks) to predict long-term storage. Analyze degradation products via LC-MS/MS and compare to stress-testing data (e.g., acid/base hydrolysis). Report degradation kinetics (e.g., Arrhenius plots) and validate storage recommendations with ≥3 independent replicates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data when Flucloxacillin-13C4^{13}\text{C}_4 Sodium shows variable recovery rates across biological matrices?

  • Methodological Answer : Investigate matrix effects (e.g., ion suppression/enhancement) via post-column infusion studies. Optimize sample preparation (e.g., protein precipitation vs. solid-phase extraction) to minimize interference. Cross-validate with alternative internal standards (e.g., deuterated analogs). Use multivariate regression to identify confounding variables (e.g., lipid content, hemolysis). Publish raw data and statistical code in supplementary materials for peer scrutiny .

Q. What strategies are recommended for quantifying trace-level isotopic impurities in Flucloxacillin-13C4^{13}\text{C}_4 Sodium batches?

  • Methodological Answer : Employ high-sensitivity LC-MS/MS with multiple reaction monitoring (MRM) to detect unlabeled (12C^{12}\text{C}) and partially labeled species. Calculate isotopic purity using area-under-the-curve ratios for specific fragment ions (e.g., m/z 454 → 160 for 13C4^{13}\text{C}_4-labeled vs. m/z 450 → 156 for unlabeled). Compare results to theoretical isotopic distributions using software (e.g., Thermo Xcalibur). Document batch-to-batch variability in a table with confidence intervals .

Q. How should researchers design a robust protocol to assess the long-term stability of Flucloxacillin-13C4^{13}\text{C}_4 Sodium in lyophilized vs. liquid formulations?

  • Methodological Answer : Conduct real-time stability studies (≥12 months) under ICH-recommended conditions (25°C/60% RH). Compare degradation profiles using principal component analysis (PCA) of LC-MS data. For lyophilized formulations, assess residual moisture (Karl Fischer titration) and reconstitution efficiency. Include accelerated stability data (40°C/75% RH) to model shelf-life predictions. Publish degradation pathways and kinetic parameters in supplementary tables .

Q. What statistical approaches are optimal for analyzing inter-laboratory variability in Flucloxacillin-13C4^{13}\text{C}_4 Sodium quantification studies?

  • Methodological Answer : Use consensus-based methods (e.g., ISO 5725) to evaluate precision (repeatability and reproducibility) across ≥5 laboratories. Apply Bland-Altman plots to assess bias between methods. Report intraclass correlation coefficients (ICC) for method agreement. Share raw datasets and metadata in open-access repositories to facilitate meta-analyses .

Guidance for Data Presentation and Reproducibility

  • Data Tables : Include supplementary tables for spectral data (NMR, HRMS), stability metrics, and validation parameters. Follow journal guidelines for formatting (e.g., .csv files for raw data) .
  • Method Reproducibility : Document instrument settings (e.g., LC gradient, MS ionization parameters) and batch-specific QC results. Reference primary literature for established protocols .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability statements per ICMJE standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.